![molecular formula C9H9BrO B058197 1-(3-Bromo-5-methylphenyl)ethanone CAS No. 1379325-64-0](/img/structure/B58197.png)
1-(3-Bromo-5-methylphenyl)ethanone
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Description
Synthesis Analysis
The synthesis of 1-(3-Bromo-5-methylphenyl)ethanone and its derivatives involves multi-step chemical procedures that yield enantiomerically pure compounds or novel derivatives. For example, a facile synthesis of enantiomerically pure derivatives starting from related bromophenyl ethanones has been developed, showcasing the versatility and scalability of the synthesis methods for producing such compounds with high enantiomeric purities (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of 1-(3-Bromo-5-methylphenyl)ethanone derivatives has been studied using various spectroscopic and computational methods. Studies include FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking, which provide insights into the optimized molecular structure, vibrational frequencies, and charge transfer within the molecules. The geometrical parameters of these molecules are in agreement with XRD data, affirming their structural integrity (Mary et al., 2015).
Chemical Reactions and Properties
1-(3-Bromo-5-methylphenyl)ethanone participates in various chemical reactions, including hydrogen bonding patterns and Ullmann's reactions, leading to the formation of complex structures and by-products. These reactions are crucial for further modifications and applications of the compound in different chemical contexts (Balderson et al., 2007).
Physical Properties Analysis
The physical properties of 1-(3-Bromo-5-methylphenyl)ethanone derivatives, such as crystal structure, have been extensively studied. Single-crystal X-ray crystallographic studies and infrared spectrometry provide detailed information on the compound's crystallization behavior and structural properties, contributing to a deeper understanding of its physical characteristics (Brahmia et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, of 1-(3-Bromo-5-methylphenyl)ethanone derivatives are critical for their potential applications. Molecular docking studies suggest that these compounds might exhibit inhibitory activity against specific targets, indicating their potential use in pharmaceutical applications (Mary et al., 2015).
Scientific Research Applications
Antibacterial and Enzyme Inhibition Properties
One study highlighted the synthesis of benzyl phenyl ketone derivatives, acting as precursors of isoflavonoids, and their novel application as inhibitors of the enzyme 5-lipoxygenase (5-hLOX), which is implicated in the pathogenesis of various inflammatory and allergic conditions. These derivatives, including compounds structurally related to 1-(3-Bromo-5-methylphenyl)ethanone, exhibited potent, selective, and competitive inhibition of 5-hLOX. Moreover, certain derivatives demonstrated remarkable antibacterial properties against Escherichia coli and Staphylococcus aureus, underscoring their potential as dual-function therapeutic agents (Vásquez-Martínez et al., 2019).
Molecular Docking and ADMET Studies
Another application involves the assessment of Ethanone 1-(2-hydroxy-5-methyl phenyl) derivatives for antimicrobial properties through molecular docking studies. These compounds, found in natural extracts, have been investigated for their binding efficacy against proteins in Staphylococcus aureus. The study provides insights into the molecular interactions responsible for the antimicrobial activity and highlights the compound's favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, suggesting its potential as a lead compound in drug development (Medicharla SRI SATYA et al., 2022).
properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCCNYXYTIETKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599323 |
Source
|
Record name | 1-(3-Bromo-5-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methylphenyl)ethanone | |
CAS RN |
1379325-64-0 |
Source
|
Record name | 1-(3-Bromo-5-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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